(+)-Isopiperitenone

Description

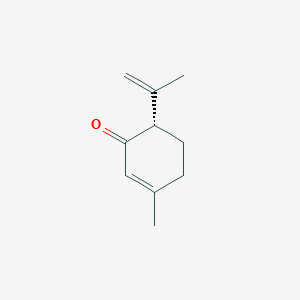

Structure

3D Structure

Properties

IUPAC Name |

(6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZLYIWMVRUIKT-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H](CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-Isopiperitenone: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of (+)-Isopiperitenone, a significant monoterpenoid ketone. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, natural biosynthesis, synthetic routes, and potential applications, with a focus on its role in scientific research.

Molecular Identity and Structure of this compound

This compound, a chiral monoterpene, is a key intermediate in the biosynthesis of valuable natural products, most notably (-)-menthol in peppermint (Mentha x piperita)[1]. Its unique structure, characterized by an α,β-unsaturated ketone within a cyclohexene ring, underpins its reactivity and biological significance.

The precise stereochemistry is crucial to its biological function and is designated as (6S) in its IUPAC name. This enantiomeric purity is a hallmark of its natural biosynthesis, where enzymatic control dictates a high degree of stereoselectivity[1]. This specificity is evolutionarily advantageous for plants, ensuring precise chemical signaling in interactions with other organisms, such as insects[1].

Key Identifiers:

-

IUPAC Name: (6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one[2]

-

CAS Number: 16750-82-6[2]

-

Molecular Formula: C₁₀H₁₄O[2]

-

InChIKey: SEZLYIWMVRUIKT-VIFPVBQESA-N[2]

-

Canonical SMILES: CC1=CC(=O)C(=C)C[2]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are fundamental to its handling, analysis, and application. It exists as a pale yellowish, oily liquid with a characteristic sweet, herbal, and fruity odor[3]. Its solubility in alcohol and oils, and practical insolubility in water, are typical for a monoterpenoid of its structure[3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 150.22 g/mol | [2] |

| Boiling Point | 228.00 to 229.00 °C @ 760.00 mm Hg (est) | [4][5] |

| Flash Point | 196.00 °F (91.11 °C) (est) | [4][5] |

| Density | 0.940 ± 0.06 g/cm³ (Predicted) | [3] |

| logP (o/w) | 2.409 (est) | [4][5] |

| Vapor Pressure | 0.072000 mmHg @ 25.00 °C (est) | [4][5] |

Spectroscopic data is critical for the identification and quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for its analysis in complex mixtures like essential oils[1].

Natural Occurrence and Biosynthesis

This compound is a naturally occurring compound found in various plants, including those of the Mentha genus, Zanthoxylum schinifolium, and has also been identified as a pheromone in the mite Tyrophagus similis[2][4]. It is a pivotal intermediate in the biosynthesis of p-menthane monoterpenes[1].

The biosynthesis of this compound in peppermint is a well-characterized pathway that occurs in the peltate glandular trichomes on the leaf surface[1]. The process begins with the cyclization of geranyl diphosphate to (-)-limonene. This is followed by a two-step enzymatic conversion:

-

Hydroxylation: (-)-Limonene is hydroxylated by (-)-limonene-3-hydroxylase to form (-)-trans-isopiperitenol[1].

-

Oxidation: The resulting (-)-trans-isopiperitenol is then oxidized by the NAD+-dependent enzyme (-)-trans-isopiperitenol dehydrogenase (ISPD) to yield this compound[1][6].

This biosynthetic pathway is a cornerstone for metabolic engineering efforts aimed at producing valuable flavor and fragrance compounds[1].

Caption: Biosynthetic pathway of this compound in Mentha species.

Chemical Synthesis and Chemoenzymatic Approaches

While this compound can be isolated from natural sources, chemical and chemoenzymatic syntheses are crucial for obtaining larger quantities for research and commercial purposes.

Chemical Synthesis

Traditional chemical routes often involve the allylic oxidation of (R)-limonene using various oxidizing agents, including chromium-based reagents[7][8]. However, these methods can suffer from a lack of regioselectivity and may produce unwanted byproducts[7]. Another approach involves the cyclization of acyclic monoterpene precursors[1].

A more controlled synthesis starts from (+)-isopulegol. This involves oxidation of the secondary alcohol to a ketone, followed by the introduction of α,β-unsaturation via enolate selenation and oxidative elimination to yield (-)-isopiperitenone (the enantiomer of the topic compound)[7]. This highlights the importance of starting material stereochemistry in achieving the desired enantiomer.

Chemoenzymatic Synthesis

Chemoenzymatic approaches offer a powerful alternative, combining the selectivity of enzymes with the efficiency of chemical reactions. A notable example is the synthesis of (-)-isopiperitenone and its subsequent enzymatic reduction[7][9].

Experimental Protocol: Chemoenzymatic Synthesis of (-)-Isopiperitenone and its Enzymatic Reduction

This protocol describes the synthesis of (-)-isopiperitenone from (+)-isopulegol, followed by its enzymatic reduction to (+)-cis-isopulegone, demonstrating a key transformation of the isopiperitenone core[7][9].

Part 1: Synthesis of (-)-Isopiperitenone [7]

-

Oxidation of (+)-Isopulegol: The secondary hydroxyl group of (+)-isopulegol is oxidized to the corresponding ketone using Dess-Martin periodinane.

-

Enolate Formation and Selenation: The resulting ketone is treated with a strong base to form the lithium enolate, which is then reacted with PhSeBr to introduce a phenylselenyl group at the α-position.

-

Oxidative Elimination: The selanylated intermediate is oxidized, leading to the elimination of the selenoxide and the formation of the α,β-unsaturated ketone, (-)-isopiperitenone.

-

Purification: The crude product is purified by column chromatography.

Part 2: Enzymatic Reduction of (-)-Isopiperitenone [9]

-

Reaction Setup: A preparative scale bioreduction is performed using (-)-isopiperitenone reductase (IPR). The reaction mixture contains phosphate buffer, (-)-isopiperitenone, IPR, dithiothreitol, NADP+, glucose, and glucose dehydrogenase (for cofactor regeneration).

-

Incubation: The reaction is incubated at 25 °C with shaking.

-

Extraction and Purification: The product, (+)-cis-isopulegone, is extracted from the reaction mixture and purified.

Caption: A representative chemoenzymatic workflow for isopiperitenone.

Applications in Research and Drug Development

This compound and its analogs are of significant interest due to their biological activities. They have been investigated for their roles in plant defense and for their antimicrobial properties[1].

The α,β-unsaturated ketone moiety is a Michael acceptor, suggesting potential for covalent interactions with biological nucleophiles, which could be a basis for various pharmacological activities. Research into the biological effects of compounds containing this scaffold is an active area. For instance, essential oils containing isopiperitenone have shown anti-inflammatory and antinociceptive activities[10]. While direct research on the antimicrobial mechanism of this compound is limited, the general mechanism for monoterpenes often involves disruption of microbial cell membranes[1].

Enzyme inhibition assays are a key methodology for evaluating the biological activity of compounds like this compound, with the determination of the half-maximal inhibitory concentration (IC50) being a critical parameter[1].

Safety and Handling

According to GHS classifications, this compound may cause skin and serious eye irritation, as well as respiratory irritation[2]. Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this compound. It should be used in a well-ventilated area or under a fume hood. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

Conclusion

This compound is a multifaceted monoterpenoid with significant roles in natural product chemistry, biosynthesis, and as a precursor in synthetic chemistry. Its well-defined structure and stereochemistry, coupled with its biological activities, make it a valuable compound for researchers in academia and industry. Further exploration of its pharmacological potential is a promising avenue for future drug discovery and development efforts.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 439696, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79036, Isopiperitenone. [Link]

-

Scent.vn. Isopiperitenone (CAS 529-01-1): Odor profile, Properties, & IFRA compliance. [Link]

-

The Good Scents Company. (S)-isopiperitenone, 16750-82-6. [Link]

-

Lister, A. S., et al. (2018). Chemoenzymatic Synthesis of the Intermediates in the Peppermint Monoterpenoid Biosynthetic Pathway. ACS Publications. [Link]

-

Lister, A. S., et al. (2018). Chemoenzymatic Synthesis of the Intermediates in the Peppermint Monoterpenoid Biosynthetic Pathway. Journal of Natural Products. [Link]

-

Turner, G. W., & Croteau, R. (2004). Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase. Plant Physiology. [Link]

-

The Good Scents Company. isopiperitenone 2-cyclohexen-1-one, 3-methyl-6-(1-methylethenyl). [Link]

-

Lücker, J., et al. (2004). New synthesis of isopiperitenol, previously isolated from species of Cymbopogon. ResearchGate. [Link]

-

CAS. Isopiperitenone - CAS Common Chemistry. [Link]

-

FooDB. Showing Compound Isopiperitenone (FDB003858). [Link]

-

Kjonaas, R., & Croteau, R. (1983). Metabolism of monoterpenes: oxidation of isopiperitenol to isopiperitenone, and subsequent isomerization to piperitenone by soluble enzyme preparations from peppermint (Mentha piperita) leaves. PubMed. [Link]

-

The Good Scents Company. isopiperitenol 2-cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl). [Link]

- Google Patents. CN103755539A - Synthesis method for piperitone.

-

National Institute of Standards and Technology. (-)-cis-Isopiperitenol - NIST WebBook. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11579163, (+)-trans-Isopiperitenol. [Link]

-

Jiménez-Estrada, M., et al. (2022). Anti-Inflammatory and Antinociceptive Activities of the Essential Oil of Tagetes parryi A. Gray (Asteraceae) and Verbenone. PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H14O | CID 439696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isopiperitenone CAS#: 529-01-1 [m.chemicalbook.com]

- 4. (S)-isopiperitenone, 16750-82-6 [thegoodscentscompany.com]

- 5. isopiperitenone, 529-01-1 [thegoodscentscompany.com]

- 6. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Anti-Inflammatory and Antinociceptive Activities of the Essential Oil of Tagetes parryi A. Gray (Asteraceae) and Verbenone - PMC [pmc.ncbi.nlm.nih.gov]

Natural Occurrence of (+)-Isopiperitenone in Mentha Species: A Technical Guide

Introduction

(+)-Isopiperitenone, a monoterpenoid ketone, is a significant chiral intermediate in the biosynthesis of valuable p-menthane monoterpenes within the Lamiaceae family.[1] Its strategic position in these metabolic pathways, particularly as a precursor to (-)-menthol in peppermint (Mentha × piperita), makes it a focal point for researchers in natural product chemistry, metabolic engineering, and drug development.[1] This technical guide provides an in-depth exploration of the natural sources of this compound in various Mentha species, its biosynthetic origins, methodologies for its extraction and quantification, and a summary of its chemical properties and biological activities. This document is intended for researchers, scientists, and professionals in the pharmaceutical and flavor & fragrance industries who are engaged in the study and application of plant-derived secondary metabolites.

Biosynthesis of this compound in Mentha

The biosynthesis of p-menthane monoterpenes, including this compound, is a highly regulated process that occurs in the peltate glandular trichomes on the leaf surfaces of Mentha species.[1] The pathway leading to (-)-menthol in Mentha × piperita is the most well-characterized and serves as a model for understanding the formation of this compound.

The synthesis begins with the universal C10 precursor, geranyl diphosphate (GPP), which is cyclized by limonene synthase to form (-)-limonene.[2][3] This is followed by a regiospecific hydroxylation at the C3 position by (-)-limonene-3-hydroxylase, a cytochrome P450 enzyme, to yield (-)-trans-isopiperitenol.[2][3] The subsequent oxidation of (-)-trans-isopiperitenol is catalyzed by the NAD+-dependent enzyme (-)-trans-isopiperitenol dehydrogenase (IPD), resulting in the formation of (-)-isopiperitenone.[1][2] In the context of the menthol pathway, (-)-isopiperitenone is then reduced by (-)-isopiperitenone reductase (IPR) to produce (+)-cis-isopulegone.[1][4]

Figure 1: Simplified biosynthetic pathway of (-)-menthol in Mentha species, highlighting the central role of this compound.

Natural Occurrence and Abundance in Mentha Species

This compound is found as a constituent of the essential oils of several Mentha species. Its concentration can vary significantly depending on the species, cultivar, geographical origin, and developmental stage of the plant.

| Mentha Species | Common Name | Percentage of this compound in Essential Oil | Reference(s) |

| Mentha piperita L. | Peppermint | Precursor, often in low amounts | [5] |

| Mentha spicata L. | Spearmint | 0.6% (Cuba chemotype) | [6] |

| Mentha pulegium L. | Pennyroyal | Can be a major constituent, up to 22.98% | |

| Mentha suaveolens Ehrh. | Apple Mint | Can contain piperitenone, a related compound | [4] |

| Mentha longifolia (L.) Huds. | Horse Mint | 0.50% (Jordan) | [7] |

Note: The chemical composition of essential oils is highly variable. The values presented are illustrative and may not be representative of all chemotypes of a given species.

Protocols for Extraction and Analysis

The isolation and quantification of this compound from Mentha species are typically achieved through the extraction of the essential oil followed by chromatographic analysis.

Protocol 1: Essential Oil Extraction via Hydrodistillation

This protocol describes a standard laboratory-scale method for obtaining essential oil from fresh or dried Mentha leaves. The rationale for using hydrodistillation is its ability to effectively co-distill volatile, water-immiscible compounds like monoterpenes from the plant matrix.

Materials and Equipment:

-

Fresh or dried leaves of the Mentha species

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Collection vessel (graduated)

-

Anhydrous sodium sulfate

Methodology:

-

Preparation of Plant Material: Weigh approximately 100-200 g of air-dried and coarsely powdered, or fresh Mentha leaves.

-

Apparatus Setup: Place the plant material into a 2 L round-bottom flask and add distilled water until the leaves are fully submerged (approximately 1.5 L). Connect the flask to the Clevenger apparatus and the condenser.

-

Hydrodistillation: Heat the flask using the heating mantle to boil the water. The steam will pass through the plant material, volatilizing the essential oil.

-

Condensation and Collection: The mixture of steam and essential oil vapor will be cooled in the condenser. The condensed liquid, a mixture of water and essential oil, will collect in the graduated collection tube of the Clevenger apparatus.

-

Separation: As the essential oil is less dense than water, it will form a layer on top of the aqueous phase.

-

Duration: Continue the distillation for 3-4 hours, or until there is no further increase in the volume of the collected essential oil.

-

Oil Recovery: Carefully collect the essential oil from the collection tube.

-

Drying: Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds in essential oils. The gas chromatograph separates the individual components of the oil, and the mass spectrometer provides structural information for identification.

Materials and Equipment:

-

Extracted Mentha essential oil

-

High-purity solvent for dilution (e.g., hexane or ethanol)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5)

-

This compound analytical standard

-

Helium (carrier gas)

Methodology:

-

Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in the chosen solvent.

-

GC-MS Conditions (Typical):

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (split mode, e.g., 1:50)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: Increase to 240°C at a rate of 3°C/minute

-

Final hold: 240°C for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Scan Range: 40-500 amu

-

-

Identification:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

-

Further confirmation can be achieved by comparing the mass spectrum with libraries such as NIST and Wiley.

-

-

Quantification:

-

Calculate the relative percentage of this compound by dividing its peak area by the total peak area of all components in the chromatogram (area normalization method).

-

For absolute quantification, a calibration curve should be prepared using the analytical standard.

-

Figure 2: General workflow for the extraction and analysis of this compound from Mentha species.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its isolation, characterization, and potential applications.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| CAS Number | 16750-82-6 | [1] |

| Appearance | Oily liquid | [6] |

| Odor | Fruity, minty, herbal | [6] |

| Boiling Point | 228-229 °C (estimated at 760 mmHg) | [8] |

| Flash Point | 89.42 °C (estimated) | [1] |

| Solubility | Practically insoluble in water; soluble in ethanol and oils | [6] |

| XLogP3-AA | 2.3 | [1] |

| IUPAC Name | (6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one | [9] |

Biological Activities and Potential Applications

This compound and its derivatives have been investigated for a range of biological activities. These properties underscore its potential for further research in pharmacology and agriculture.

-

Antimicrobial Properties: As a component of essential oils, isopiperitenone contributes to their overall antimicrobial effects against various bacteria and fungi.

-

Insecticidal and Repellent Activity: Essential oils containing isopiperitenone and related compounds have demonstrated insecticidal and repellent properties, suggesting potential applications in natural pest management.

-

Precursor for High-Value Compounds: Its primary significance lies in its role as a key intermediate in the biosynthesis of menthol, a compound with extensive applications in the pharmaceutical, food, and cosmetic industries.[1] The enzymatic conversion of isopiperitenone is a target for metabolic engineering to enhance menthol production.

Conclusion

This compound is a pivotal monoterpene naturally occurring in several Mentha species. Its role as a biosynthetic intermediate for commercially important compounds like menthol makes it a subject of significant scientific interest. The variability of its concentration across different Mentha species and chemotypes highlights the importance of robust analytical methods for its characterization and quantification. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this valuable natural product, providing a foundation for further exploration of its natural sources and potential applications.

References

-

Turner, G., & Croteau, R. (2004). Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase. Plant Physiology, 136(4), 4215-4227. [Online] Available at: [Link]

-

ResearchGate. Menthol biosynthesis pathway in Mentha plants. [Online] Available at: [Link]

-

Gong, P., et al. (2018). Chemoenzymatic Synthesis of the Intermediates in the Peppermint Monoterpenoid Biosynthetic Pathway. Journal of Natural Products, 81(7), 1599-1606. [Online] Available at: [Link]

-

Kjonaas, R. B., & Croteau, R. (1985). Metabolism of monoterpenes: oxidation of isopiperitenol to isopiperitenone, and subsequent isomerization to piperitenone by soluble enzyme preparations from peppermint (Mentha piperita) leaves. Archives of Biochemistry and Biophysics, 238(1), 49-60. [Online] Available at: [Link]

-

Scent.vn. Isopiperitenone (CAS 529-01-1): Odor profile, Properties, & IFRA compliance. [Online] Available at: [Link]

-

Božović, M., et al. (2015). Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry. Molecules, 20(5), 8605-8633. [Online] Available at: [Link]

-

The Good Scents Company. isopiperitenone. [Online] Available at: [Link]

-

PubChem. This compound. [Online] Available at: [Link]

-

ResearchGate. Extraction and Identification of Active Principles from Mentha Piperita L. [Online] Available at: [Link]

-

ResearchGate. Determination of gene expression of some essential oil components and some genes responsible for the synthesis of these components in Mentha species harvested in different phenological periods. [Online] Available at: [Link]

-

The Good Scents Company. (S)-isopiperitenone. [Online] Available at: [Link]

-

Ainane, A., et al. (2018). Chemical Study by GC-MS of the Essential Oils of Certain Mints Grown In the Region of Settat (Morocco). Lupine Publishers. [Online] Available at: [Link]

-

Al-Mijalli, S. H., et al. (2022). Investigation of Chemical Compositions and Biological Activities of Mentha suaveolens L. from Saudi Arabia. Molecules, 27(9), 2996. [Online] Available at: [Link]

-

Ceylan, M., et al. (2020). Peppermint leaves hydrodistillation by-products: bioactive properties and incorporation into ice cream formulations. Journal of Food Science and Technology, 57(11), 4076-4086. [Online] Available at: [Link]

-

ResearchGate. Aromatic Plants of Morocco: GC/MS Analysis of the Essential Oils of Leaves of Mentha piperita. [Online] Available at: [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. Isopiperitenone | C10H14O | CID 79036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sevenpubl.com.br [sevenpubl.com.br]

- 4. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. isopiperitenone | 529-01-1 [chemicalbook.com]

- 7. Chemical Composition of Mentha pulegium and its Contributions to Antimicrobial, Antioxidant, and Insecticidal Activities: Insights from In Vitro and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-isopiperitenone, 16750-82-6 [thegoodscentscompany.com]

- 9. This compound | C10H14O | CID 439696 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of (+)-Isopiperitenone from Limonene

Introduction

(+)-Isopiperitenone is a naturally occurring monoterpenoid ketone that holds a critical position as a biosynthetic intermediate in the metabolic pathways of various plants, particularly within the Lamiaceae family.[1] Its most well-documented role is in the peppermint plant (Mentha x piperita), where it serves as a key precursor in the multi-step enzymatic cascade that produces (-)-menthol, a compound of immense commercial value in the flavor, fragrance, and pharmaceutical industries.[2][3][4] Understanding the enzymatic conversion of the readily available monoterpene limonene into this compound is paramount for developing robust biocatalytic systems for the sustainable production of high-value terpenoids.

This guide provides an in-depth technical overview of the biosynthesis of this compound from limonene, designed for researchers, scientists, and professionals in drug development. We will explore the enzymatic machinery, reaction mechanisms, and provide a validated, step-by-step protocol for its production using a recombinant whole-cell biocatalyst system.

The Core Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The conversion of limonene to isopiperitenone is a sequential two-step oxidation process. It begins with the regiospecific hydroxylation of the limonene ring, followed by the oxidation of the newly introduced alcohol to a ketone. In the context of the native peppermint pathway, the substrate is (-)-limonene, which is converted to (-)-trans-isopiperitenol and subsequently to (-)-isopiperitenone.[3] However, the enzymes involved often exhibit activity on the (+) enantiomers as well.

The overall transformation is catalyzed by two distinct classes of enzymes with specific subcellular localizations in their native plant environment.[4]

Caption: The two-step enzymatic conversion of (-)-limonene to (-)-isopiperitenone.

Part 1: Mechanistic Insights into the Enzymatic Conversions

Step 1: Regiospecific Allylic Hydroxylation by Limonene-3-Hydroxylase (L3H)

The initial and rate-limiting step is the introduction of a hydroxyl group at the C3 position of the limonene ring. This reaction is a classic example of a regio- and stereospecific allylic hydroxylation.

-

The Biocatalyst: This transformation is catalyzed by limonene-3-hydroxylase (L3H) , a member of the cytochrome P450 (CYP) superfamily of monooxygenases.[4][5][6] In Mentha species, this enzyme is specifically classified within the CYP71D family.[5] As a typical P450 enzyme, L3H is membrane-bound (located in the endoplasmic reticulum in plants) and requires a partner protein, a cytochrome P450 reductase (CPR), to transfer electrons from a cofactor, typically NADPH.[4][7]

-

Causality of Mechanism: The P450 catalytic cycle involves the activation of molecular oxygen. The iron-heme center of the enzyme binds both the limonene substrate and O₂. Electrons transferred from NADPH via the CPR facilitate the cleavage of the O-O bond, generating a highly reactive iron-oxo species. This potent oxidant is responsible for abstracting a hydrogen atom from the C3 position of limonene, followed by a "rebound" of the resulting hydroxyl radical onto the carbon radical intermediate. The strict regiochemistry is dictated by the enzyme's active site architecture, which precisely orients the limonene substrate relative to the heme center, making the C3 position the only accessible point for hydroxylation.[5][8] This precise positioning prevents oxidation at other potential sites, such as C6, which would lead to carveol instead.[6][8]

-

Substrate Stereochemistry: The L3H enzyme from Mentha hydroxylates (-)-(4S)-limonene to produce (-)-trans-isopiperitenol.[3] The enzyme can also act on (+)-(4R)-limonene in a mirror-image fashion to produce (+)-trans-isopiperitenol.[5] This high stereospecificity is a hallmark of enzymatic catalysis and is crucial for the downstream pathway.

Step 2: Oxidation by (-)-trans-Isopiperitenol Dehydrogenase (IPD)

The second step involves the oxidation of the allylic alcohol, (-)-trans-isopiperitenol, to the corresponding α,β-unsaturated ketone, (-)-isopiperitenone.

-

The Biocatalyst: This reaction is catalyzed by (-)-trans-isopiperitenol dehydrogenase (IPD) , a soluble, pyridine nucleotide-dependent, short-chain dehydrogenase/reductase (SDR).[9][10] In peppermint, this enzyme is localized to the mitochondria.[4] It exhibits a strong preference for NAD⁺ as the electron acceptor (cofactor) and has a notably high pH optimum of around 10.5.[9][11]

-

Causality of Mechanism: The IPD enzyme functions through a general acid-base mechanism. The alcohol substrate binds to the active site, and a conserved tyrosine residue, activated by a nearby lysine, acts as a general base to deprotonate the hydroxyl group of isopiperitenol.[10] Simultaneously, the hydride (H⁻) from the C3 carbon is transferred to the C4 position of the nicotinamide ring of the NAD⁺ cofactor, forming NADH. The resulting ketone, isopiperitenone, is then released. The requirement for a double bond adjacent to the carbinol carbon is a key structural feature for substrate recognition by the enzyme.[11]

Part 2: A Validated Protocol for Whole-Cell Biotransformation

For practical production, co-expressing both the L3H and IPD enzymes in a robust microbial host like Escherichia coli provides a powerful whole-cell biocatalyst. This approach avoids the need to purify enzymes and ensures the necessary cofactors (NADPH and NAD⁺) are regenerated by the host's central metabolism. The E. coli BL21(DE3) strain is a common choice due to its proficiency in producing recombinant proteins from T7 promoter-based expression systems.[12][13]

Experimental Workflow Diagram

Caption: A typical experimental workflow for whole-cell biosynthesis of isopiperitenone.

Step-by-Step Methodology

This protocol describes the production of (-)-isopiperitenone from (-)-limonene using an engineered E. coli whole-cell system.[14][15]

-

Host Strain and Plasmid Preparation:

-

Host: E. coli BL21(DE3).

-

Vector: Utilize a dual-expression vector such as pETDuet-1. Clone the codon-optimized gene for Mentha piperita L3H (MpL3H) into the first multiple cloning site (MCS) and the gene for MpIPDH into the second MCS. The L3H gene will require its partner, a cytochrome P450 reductase (CPR), which should also be included in the construct for self-sufficiency.

-

Transformation: Transform the final plasmid construct into chemically competent E. coli BL21(DE3) cells and select on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).

-

-

Cell Culture and Induction:

-

Inoculate a single colony into 10 mL of Luria-Bertani (LB) medium with antibiotic and grow overnight at 37°C with shaking (200 rpm).

-

Use the overnight culture to inoculate 1 L of Terrific Broth (TB) medium (containing antibiotic) in a 2.5 L baffled flask to an initial OD₆₀₀ of ~0.1.

-

Grow the main culture at 37°C and 200 rpm until the OD₆₀₀ reaches 0.6–0.8.

-

Cool the culture to 25°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[16]

-

Continue to incubate the culture at 25°C for 16-20 hours to allow for soluble protein expression.

-

-

Whole-Cell Biotransformation:

-

Harvest the induced cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Discard the supernatant and wash the cell pellet once with a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0).

-

Resuspend the cell pellet in the reaction buffer to a final concentration of 30-50 g/L wet cell weight.

-

Transfer the cell suspension to a sealed flask. Add glucose to a final concentration of 30 mM to provide a source of energy and reducing equivalents for cofactor regeneration.

-

Add the substrate, (-)-limonene, to a final concentration of 1-3 mM.[14][15] It is advisable to dissolve the limonene in a co-solvent like ethanol or DMSO (final concentration <1% v/v) to aid dispersion.

-

Seal the flask and incubate at 25-30°C with gentle shaking (130-150 rpm) for 12-24 hours. Monitor the reaction progress by taking time-point samples.

-

-

Product Extraction and Analysis:

-

To analyze a sample (e.g., 1 mL), add an equal volume of ethyl acetate containing an internal standard (e.g., dodecane).

-

Vortex vigorously for 2 minutes to extract the organic compounds.

-

Centrifuge (13,000 x g, 5 min) to separate the phases.

-

Carefully transfer the upper organic layer to a new vial for analysis.

-

Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the isopiperitenone product.

-

Part 3: Data Presentation and Yields

The efficiency of the biotransformation can vary based on the specific enzyme variants, host physiology, and reaction conditions. Below is a table summarizing typical parameters and reported outcomes.

| Parameter | Typical Value / Range | Rationale / Comment | Source |

| Host Strain | E. coli BL21(DE3) | Robust strain for T7 promoter-based protein expression. | [12][14] |

| Cell Density | 10 - 30 g/L (wet weight) | Higher cell density increases total catalytic activity but can lead to oxygen limitations. | [14][15] |

| Substrate Conc. | 1 - 3 mM (-)-limonene | Higher concentrations can be toxic to E. coli, inhibiting the reaction. | [14][15] |

| Reaction pH | 8.0 | A compromise between the high pH optimum of IPD and physiological health of E. coli. | [14][15] |

| Temperature | 25 °C | Balances enzyme activity with protein stability and cell viability over the reaction time. | [14][15] |

| Reported Yield | Up to 92% conversion | Biotransformation using engineered enzymes can achieve high efficiency. | [1] |

Conclusion

The biosynthesis of this compound from limonene is a well-defined two-step enzymatic process orchestrated by a cytochrome P450 monooxygenase and a short-chain dehydrogenase. The elucidation of this pathway in Mentha species has paved the way for its reconstruction in microbial hosts, creating efficient and sustainable platforms for the production of this valuable monoterpenoid intermediate. By leveraging whole-cell biocatalysis with engineered E. coli, researchers can achieve high conversion rates under controlled conditions. This technical guide provides both the fundamental biochemical principles and a practical, validated framework for scientists aiming to harness this powerful biosynthetic pathway for applications in synthetic biology, drug development, and the sustainable manufacturing of fine chemicals.

References

-

Turner, G. W., & Croteau, R. (2004). Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase. Plant Physiology, 136(4), 4215–4227. [Link]

- Grokipedia. (n.d.). Isopiperitenol dehydrogenase. Grokipedia. Retrieved January 14, 2026.

-

Schalk, M., & Croteau, R. (2002). Hydroxylation of Specifically Deuterated Limonene Enantiomers by Cytochrome p450 limonene-6-hydroxylase Reveals the Mechanism of Multiple Product Formation. Biochemistry, 41(6), 1820–1827. [Link]

-

Schalk, M., & Croteau, R. (2002). Hydroxylation of Specifically Deuterated Limonene Enantiomers by Cytochrome P450 Limonene-6-Hydroxylase Reveals the Mechanism of Multiple Product Formation. Biochemistry, 41(6), 1820-1827. [Link]

-

Toogood, H. S., et al. (2018). Chemoenzymatic Synthesis of the Intermediates in the Peppermint Monoterpenoid Biosynthetic Pathway. Journal of Natural Products, 81(7), 1519–1526. [Link]

-

Ringer, K. L., Davis, E. M., & Croteau, R. (2005). Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint. Plant Physiology, 137(3), 863–872. [Link]

-

Kjonaas, R., & Croteau, R. (1983). Metabolism of monoterpenes: oxidation of isopiperitenol to isopiperitenone, and subsequent isomerization to piperitenone by soluble enzyme preparations from peppermint (Mentha piperita) leaves. Archives of Biochemistry and Biophysics, 220(1), 79-89. [Link]

-

Sato-Masumoto, N., & Ito, M. (2014). Isolation and characterization of isopiperitenol dehydrogenase from piperitenone-type Perilla. Biological & Pharmaceutical Bulletin, 37(5), 847-852. [Link]

-

Tiwari, P., et al. (2021). Genetic Manipulation of Biosynthetic Pathways in Mint. Frontiers in Plant Science, 12, 762692. [Link]

-

ResearchGate. (n.d.). Whole-cell biosynthesis of (−)-isopiperitenone using recombinant E. coli BL21(DE3) cells. ResearchGate. Retrieved January 14, 2026. [Link]

-

ResearchGate. (n.d.). Biosynthesis pathway of (−)-menthol in Mentha piperita. ResearchGate. Retrieved January 14, 2026. [Link]

-

Lupien, S., & Croteau, R. (1995). Cytochrome P450 limonene hydroxylases of Mentha species. Drug Metabolism and Drug Interactions, 12(3-4), 245-260. [Link]

-

Lücker, J., et al. (2004). Metabolic engineering of monoterpene biosynthesis: two-step production of (+)-trans-isopiperitenol by tobacco. The Plant Journal, 39(2), 135-145. [Link]

-

ResearchGate. (n.d.). Whole-cell biosynthesis of (-)-isopiperitenone. ResearchGate. Retrieved January 14, 2026. [Link]

-

ResearchGate. (n.d.). Enzymatic oxidation of (−)-trans-isopiperitenol (ISP) into (−)-isopiperitenone (IST). ResearchGate. Retrieved January 14, 2026. [Link]

-

Zhang, C., et al. (2016). A novel MVA-mediated pathway for isoprene production in engineered E. coli. Biotechnology for Biofuels, 9, 24. [Link]

-

Vascular and Endovascular Review. (2024). Recombinant Protein Production in Escherichia coli: Optimization Strategies. Vascular and Endovascular Review, 9(1), 15-30. [Link]

-

Rosano, G. L., & Ceccarelli, E. A. (2014). Recombinant protein production in Escherichia coli: a 5-year update. Microbial Cell Factories, 13, 5. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cytochrome P450 limonene hydroxylases of Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydroxylation of specifically deuterated limonene enantiomers by cytochrome p450 limonene-6-hydroxylase reveals the mechanism of multiple product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. Metabolism of monoterpenes: oxidation of isopiperitenol to isopiperitenone, and subsequent isomerization to piperitenone by soluble enzyme preparations from peppermint (Mentha piperita) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. verjournal.com [verjournal.com]

- 13. New tools for recombinant protein production in Escherichia coli: A 5‐year update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A novel MVA-mediated pathway for isoprene production in engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]

stereochemistry and absolute configuration of "(+)-Isopiperitenone"

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of (+)-Isopiperitenone

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of this compound, a chiral monoterpenoid ketone of significant interest in synthetic chemistry and natural products research. We will dissect the principles governing its three-dimensional structure, from the fundamental concepts of chirality and optical activity to the systematic assignment of its absolute configuration using the Cahn-Ingold-Prelog (CIP) priority rules. The guide details the experimental methodologies employed to validate this assignment and quantify enantiomeric purity, including polarimetry, chiral chromatography, and NMR spectroscopy. Authored for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven protocols, ensuring a thorough understanding of the stereochemical integrity of this compound.

Introduction to Isopiperitenone: A Chiral Monoterpenoid

Isopiperitenone (systematic name: p-Mentha-1,8-dien-3-one) is a naturally occurring monoterpenoid ketone.[1] It is a constituent of the essential oils of various plants, including those from the Zanthoxylum and Mentha genera.[2][3] The molecular structure of isopiperitenone is characterized by a cyclohexenone core bearing a methyl group and an isopropenyl group.

The presence of a stereocenter at the C6 position of the cyclohexenone ring imparts chirality to the molecule. Consequently, isopiperitenone exists as a pair of non-superimposable mirror images known as enantiomers: this compound and (-)-Isopiperitenone.

The profound impact of stereochemistry on biological activity is a cornerstone of modern drug development. Enantiomers of a chiral molecule can exhibit vastly different pharmacological, toxicological, and sensory properties.[4] A classic example is the terpenoid carvone, whose (S)-(+)-enantiomer is characteristic of caraway, while the (R)-(-)-enantiomer produces the scent of spearmint.[5] Understanding and controlling the absolute configuration of molecules like this compound is therefore critical when they are used as chiral building blocks in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).

Foundational Principles of Stereochemistry

A mastery of stereochemistry requires a clear distinction between experimentally observed properties and the absolute spatial arrangement of atoms.

-

Optical Activity: The (+) and (-) Notation Optical activity is the ability of a chiral substance to rotate the plane of polarized light.[6] This macroscopic property is measured using a polarimeter.

-

Dextrorotatory ((+)) : The compound rotates the plane of polarized light in a clockwise direction.

-

Levorotatory ((-)) : The compound rotates the plane of polarized light in a counter-clockwise direction.

This compound is dextrorotatory, a purely experimental observation. It is crucial to recognize that the direction of optical rotation does not inherently reveal the absolute three-dimensional arrangement of atoms at the chiral center.[7]

-

-

Absolute Configuration: The (R)/(S) System The absolute configuration describes the definitive 3D spatial arrangement of substituents at a chiral center.[8] It is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules , which provide a universal system for naming stereoisomers.[9][10] The designation is either R (from the Latin rectus, for right) or S (from the Latin sinister, for left).[8]

Determining the Absolute Configuration of this compound

The IUPAC name for this compound is (6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one , indicating it has the S configuration at its single stereocenter, C6.[2] Let's dissect this assignment using the CIP rules.

Step 1: Assigning Substituent Priorities at the C6 Stereocenter

The CIP rules prioritize substituents based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority. If there is a tie, we proceed outward along the substituent chains until the first point of difference is found.[11][12]

The four groups attached to the C6 chiral center of isopiperitenone are:

-

The isopropenyl group (-C(CH₃)=CH₂)

-

The methylene group within the ring (-CH₂-C5)

-

The carbonyl carbon within the ring (-C1=O)

-

A hydrogen atom (-H) (not explicitly drawn but implied)

Priority Assignment:

-

Priority 1: The carbonyl carbon (C1). The atom directly attached is carbon. To break the tie with the other two carbon-based groups, we consider the atoms attached to it. C1 is double-bonded to an oxygen, which is treated as being bonded to two oxygen atoms. Its connectivity is (O, O, C5).

-

Priority 2: The isopropenyl group. The atom directly attached is a carbon. This carbon is double-bonded to another carbon and single-bonded to a third. Its connectivity is (C, C, C).

-

Priority 3: The methylene group (C5). The atom directly attached is a carbon. Its connectivity is (C, H, H).

-

Priority 4: The hydrogen atom (-H). It has the lowest atomic number.

Step 2: Assigning the (S) Configuration

To assign the configuration, we orient the molecule so that the lowest-priority group (Priority 4, the -H atom) points away from the viewer. We then trace the path from Priority 1 → Priority 2 → Priority 3.

-

If the path is counter-clockwise , the configuration is S .

-

If the path is clockwise , the configuration is R .

For this compound, with the hydrogen atom pointing away, the path from C1 (Priority 1) to the isopropenyl group (Priority 2) to C5 (Priority 3) is counter-clockwise. Therefore, the absolute configuration is (S) .

Sources

- 1. Isopiperitenone | C10H14O | CID 79036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H14O | CID 439696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of monoterpenes: oxidation of isopiperitenol to isopiperitenone, and subsequent isomerization to piperitenone by soluble enzyme preparations from peppermint (Mentha piperita) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Carvone - Wikipedia [en.wikipedia.org]

- 6. Optical rotation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Absolute configuration - Wikipedia [en.wikipedia.org]

- 9. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vanderbilt.edu [vanderbilt.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of (+)-Isopiperitenone

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for (+)-Isopiperitenone, a significant monoterpenoid ketone. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established protocols with expert interpretation of spectral features, this guide serves as a comprehensive resource for the unambiguous structural elucidation and characterization of this important natural product.

Introduction: The Significance of this compound

This compound (CAS 16750-82-6) is a naturally occurring monoterpenoid ketone found in various essential oils. As a key biosynthetic intermediate in the metabolic pathways of plants like Mentha x piperita (peppermint), it plays a crucial role in the formation of commercially important compounds such as (-)-menthol. Its α,β-unsaturated ketone moiety and chiral center make it a valuable chiral building block in synthetic organic chemistry and a target for biochemical studies.

Accurate structural characterization is paramount for understanding its biological function and leveraging its synthetic potential. Spectroscopic techniques—NMR, IR, and MS—are the cornerstones of this characterization, each providing a unique piece of the structural puzzle. This guide explains the causality behind the experimental choices for each technique and provides a self-validating framework for interpreting the resulting data.

Molecular Structure and Identification

A thorough analysis begins with a clear understanding of the molecule's core structure and chemical identifiers.

-

Molecular Formula: C₁₀H₁₄O

-

Molecular Weight: 150.22 g/mol [1]

-

IUPAC Name: (6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one[1]

-

Synonyms: (S)-Isopiperitenone, p-Mentha-1,8-dien-3-one[1]

The numbering of the carbon atoms, as shown in the diagram below, will be used for the assignment of NMR signals.

Caption: Chemical structure of this compound with IUPAC numbering.

Spectroscopic Data Acquisition: A Methodical Approach

The reliability of spectroscopic data hinges on robust and well-chosen experimental protocols. As a volatile, non-polar natural product, this compound is amenable to standard analytical techniques, but optimization is key for high-quality data.

Caption: General workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a compound like this compound, ¹H NMR reveals the number of different types of protons and their connectivity, while ¹³C NMR provides a count of unique carbon atoms. Two-dimensional (2D) NMR experiments (like COSY and HMBC) are then used to piece the puzzle together.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for non-polar compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets.[2]

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Acquire 16-32 scans to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay (D1) of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Acquire 1024 or more scans due to the lower natural abundance of the ¹³C isotope.

-

Use proton decoupling to simplify the spectrum to a series of singlets.

-

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is indispensable for identifying the functional groups present in a molecule. For this compound, the primary diagnostic absorptions are the carbon-oxygen double bond (C=O) of the ketone and the carbon-carbon double bonds (C=C) of the alkene and cyclohexenone ring.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Rationale: ATR is the method of choice for liquid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.[1]

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Cleaning: After acquisition, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) to prevent sample carryover.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[3][4] The gas chromatograph separates the compound from any minor impurities, and the mass spectrometer provides its molecular weight and a fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol (Electron Ionization - EI):

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like hexane or ethyl acetate.

-

GC Conditions:

-

Injector: Use a split/splitless injector at 250°C.

-

Column: A non-polar capillary column (e.g., HP-5ms) is ideal for separating terpenes.[5]

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C. This temperature program ensures good separation of monoterpenes.[4]

-

Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.[4]

-

-

MS Conditions:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV. This energy level is optimal for generating reproducible fragmentation patterns.

-

Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and all significant fragments.

-

Interpretation of Spectroscopic Data

The following sections present the spectral data for this compound and provide a detailed interpretation.

¹³C NMR Spectral Data

The ¹³C NMR spectrum shows 10 distinct carbon signals, consistent with the molecular formula C₁₀H₁₄O. The assignments are based on chemical shift theory and data from authoritative databases.[6]

| Carbon Atom | Chemical Shift (δ) ppm | Assignment |

| C1 | ~200.5 | Carbonyl (C=O) |

| C2 | ~127.8 | Olefinic (C=C) |

| C3 | ~161.4 | Olefinic (C=C) |

| C4 | ~30.9 | Methylene (-CH₂-) |

| C5 | ~34.1 | Methylene (-CH₂-) |

| C6 | ~46.5 | Methine (-CH-) |

| C7 | ~23.5 | Methyl (-CH₃) |

| C8 | ~146.9 | Olefinic (C=C) |

| C9 | ~112.3 | Olefinic (=CH₂) |

| C10 | ~21.0 | Methyl (-CH₃) |

Analysis: The downfield signal at ~200.5 ppm is characteristic of a carbonyl carbon in a conjugated ketone system.[7] The four signals between 112 and 162 ppm confirm the presence of two C=C double bonds. The remaining five signals in the upfield region correspond to the aliphatic carbons of the ring and methyl groups.

¹H NMR Spectral Data

| Proton(s) | Predicted δ (ppm) | Multiplicity | Assignment |

| H2 | ~5.85 | br s | Olefinic Proton |

| H4 | ~2.40 | m | Methylene Protons |

| H5 | ~2.55 | m | Methylene Protons |

| H6 | ~3.10 | m | Methine Proton |

| H7 | ~1.95 | s | Methyl Protons |

| H9 | ~4.90, ~4.75 | s, s | Exocyclic Methylene Protons |

| H10 | ~1.75 | s | Methyl Protons |

Analysis: The olefinic proton (H2) on the cyclohexenone ring appears as a broad singlet around 5.85 ppm. The two protons of the exocyclic double bond (H9) are expected to appear as distinct singlets near 4.75-4.90 ppm. The methyl protons (H7 and H10) appear as singlets in the upfield region, characteristic of methyl groups attached to sp² carbons. The remaining methylene (H4, H5) and methine (H6) protons would appear as complex multiplets.

Infrared (IR) Spectral Data

The IR spectrum provides definitive evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960-2850 | Medium-Strong | C-H (sp³ and sp²) Stretch |

| ~1665 | Strong | C=O Stretch (α,β-Unsaturated Ketone) |

| ~1600 | Medium | C=C Stretch (Conjugated Alkene) |

| ~890 | Strong | =C-H Bend (Out-of-plane, exocyclic =CH₂) |

Analysis: The most prominent feature is the strong absorption band at ~1665 cm⁻¹. This frequency is characteristic of a carbonyl group in conjugation with a carbon-carbon double bond, which lowers the frequency from the typical ~1715 cm⁻¹ of a saturated ketone.[8][9] The C=C stretching vibration of the conjugated system is also visible around 1600 cm⁻¹. The strong band at ~890 cm⁻¹ is a classic indicator of a disubstituted alkene of the type R₂C=CH₂.

Mass Spectrometry (MS) Data

The mass spectrum confirms the molecular weight and provides structural information through its fragmentation pattern.

| m/z (Mass/Charge) | Relative Intensity (%) | Assignment |

| 150 | ~40 | [M]⁺ (Molecular Ion) |

| 135 | ~35 | [M - CH₃]⁺ |

| 108 | ~100 | [M - C₃H₆]⁺ (McLafferty Rearrangement) |

| 93 | ~60 | [108 - CH₃]⁺ |

| 82 | ~55 | Retro-Diels-Alder Fragment |

| 67 | ~70 | [C₅H₇]⁺ |

Analysis: The presence of a clear molecular ion peak at m/z 150 confirms the molecular weight of C₁₀H₁₄O.[6] The base peak (most intense) at m/z 108 is highly characteristic and results from a McLafferty rearrangement, involving the loss of a neutral propene molecule (42 Da). The peak at m/z 82 is indicative of a retro-Diels-Alder fragmentation of the cyclohexenone ring. The loss of a methyl group (15 Da) from the molecular ion gives the peak at m/z 135. This fragmentation pattern is a robust fingerprint for the isopiperitenone structure.[10][11]

Conclusion: An Integrated Spectroscopic Portrait

The structural elucidation of this compound is a textbook example of the synergistic power of modern spectroscopic methods.

-

Mass Spectrometry establishes the molecular formula (from the molecular ion at m/z 150) and reveals key structural motifs through fragmentation (McLafferty rearrangement).

-

Infrared Spectroscopy unequivocally identifies the core functional groups: an α,β-unsaturated ketone (~1665 cm⁻¹) and C=C double bonds.

-

¹³C NMR Spectroscopy provides a complete carbon census, confirming the presence of 10 unique carbons, including a ketone carbonyl, four olefinic carbons, and five aliphatic carbons.

-

¹H NMR Spectroscopy details the proton environment, confirming the number and types of protons and, through coupling patterns (in 2D spectra), their connectivity.

Together, these techniques provide a self-validating dataset that unambiguously confirms the chemical structure of this compound, providing the foundational data required for its application in research, drug development, and synthetic chemistry.

References

-

Raja, K., Fogiel, A. J., & Croteau, R. (1981). Metabolism of monoterpenes: oxidation of isopiperitenol to isopiperitenone, and subsequent isomerization to piperitenone by soluble enzyme preparations from peppermint (Mentha piperita) leaves. Archives of Biochemistry and Biophysics, 211(1), 323-332. [Link]

-

University of California, Irvine. IR Spectroscopy Tutorial: Ketones. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Koehn, F. E. (2009). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. In Natural Compounds as Drugs (pp. 45-66). Birkhäuser Basel. [Link]

-

Wang, C., et al. (2024). Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua. International Journal of Molecular Sciences, 25(3), 1729. [Link]

-

Soares, M. G., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Chemistry, 12. [Link]

-

Ghiasvand, A., et al. (2018). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 17(1), 24-35. [Link]

-

Koehn, F. E. (2009). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Methods in Molecular Biology, 519, 45-66. [Link]

-

Ceva-Antunes, P. M., et al. (2016). Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials. Journal of Chromatography A, 1443, 227-236. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79036, Isopiperitenone. [Link]

-

LibreTexts Chemistry. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 439696, this compound. [Link]

Sources

- 1. This compound | C10H14O | CID 439696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. mdpi.com [mdpi.com]

- 4. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isopiperitenone | C10H14O | CID 79036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

discovery and isolation of "(+)-Isopiperitenone" from essential oils

An In-Depth Technical Guide to the Discovery and Isolation of (+)-Isopiperitenone from Essential Oils

Authored by: Gemini, Senior Application Scientist

Foreword: Unveiling a Key Biosynthetic Intermediate

This compound (CAS 16750-82-6) is a monoterpenoid ketone of considerable interest in the fields of phytochemistry, synthetic chemistry, and drug development.[1] As a pivotal intermediate in the biosynthesis of valuable compounds like (-)-menthol within plants of the Lamiaceae family, particularly peppermint (Mentha x piperita), its efficient isolation is a critical first step for a myriad of research applications.[1][2] This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices. We will navigate the journey from raw botanical material to a highly purified compound, focusing on robust, self-validating methodologies.

Chemical & Physical Properties of this compound

A foundational understanding of the target molecule's properties is paramount for designing an effective isolation strategy. These characteristics dictate the choice of extraction solvents, distillation parameters, and chromatographic conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [3] |

| Molecular Weight | 150.22 g/mol | [3][4][5] |

| IUPAC Name | (6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one | [3] |

| Boiling Point | ~232 °C (est.); 107.5-109.0 °C at 10 Torr | [5][6] |

| Appearance | Oily liquid | N/A |

| Solubility | Practically insoluble in water; Soluble in ethanol, oils | [5][6] |

| XLogP3 | 2.3 | [3][4] |

Part 1: Sourcing and Primary Extraction of Essential Oil

The journey to pure this compound begins with its liberation from the plant matrix. The compound is a naturally occurring constituent of essential oils from various plants, most notably species within the Mentha genus.[1][2][7]

Botanical Sources

While present in various aromatic plants such as Zanthoxylum schinifolium, the most commercially and scientifically relevant sources are mint species.[3] Mentha x piperita (peppermint) is particularly well-characterized, where this compound is a direct precursor in the metabolic pathway leading to menthol.[1][8] The concentration of this and other terpenoids is influenced by environmental factors, cultivation practices, and harvest time.[2]

Extraction via Steam Distillation

Steam distillation is the most prevalent and industrially scalable method for extracting essential oils from plant material.[9][10] Its efficacy stems from the ability of hot steam to rupture the oil-bearing glands in the plant tissue and volatilize the desired hydrophobic compounds.[11][12]

Causality Behind the Method: This technique is ideal for thermolabile compounds like terpenoids. It operates at temperatures around 100°C, lower than the atmospheric boiling points of many constituents, thus preventing thermal degradation. The immiscibility of essential oils with water allows for simple phase separation upon condensation.[11][13]

Experimental Workflow: Steam Distillation

Caption: Workflow for essential oil extraction using steam distillation.

Protocol: Steam Distillation of Mentha Leaves

-

Material Preparation: Harvest fresh aerial parts of the Mentha plant. Allow the material to air-dry in a shaded, well-ventilated area for 24-48 hours. This partial drying can increase the yield by concentrating the essential oil.[12]

-

Comminution: Cut or coarsely grind the dried plant material to increase the surface area exposed to the steam.[12] Avoid fine powdering, which can impede steam flow.

-

Apparatus Setup: Assemble a steam distillation unit, consisting of a steam generator (boiling flask), a biomass flask, a condenser, and a collection vessel (separatory funnel or Florentine flask).[11] Ensure all glass joints are secure.

-

Extraction: Pack the comminuted plant material into the biomass flask. Heat the water in the steam generator to boiling. Pass the steam through the plant material. The steam will rupture the plant's glandular trichomes, releasing the volatile essential oil.

-

Condensation: The mixture of steam and oil vapor travels to the water-cooled condenser, where it liquefies.

-

Collection & Separation: Collect the condensate in the separatory funnel. The less dense, hydrophobic essential oil will form a distinct layer on top of the aqueous phase (hydrosol).

-

Isolation: Carefully drain the lower aqueous layer. Collect the crude essential oil and store it in a sealed, dark glass vial, preferably under an inert atmosphere (e.g., nitrogen or argon) at 4°C to prevent oxidation.

Part 2: Purification and Isolation of this compound

The crude essential oil is a complex mixture of dozens of compounds. Isolating this compound to a high degree of purity requires multi-step chromatographic or advanced distillation techniques.

Preliminary Separation via Fractional Distillation

For essential oils where constituents have sufficiently different boiling points, fractional distillation serves as an excellent initial purification step to enrich the fraction containing the target compound.[14][15] This method exploits differences in volatility among the components of the oil.

Causality Behind the Method: A fractionating column provides a large surface area (e.g., glass beads, Vigreux indentations) that allows for a continuous series of vaporization-condensation cycles, known as "theoretical plates".[14][16] With each cycle, the vapor becomes progressively enriched in the more volatile component (lower boiling point), leading to a much finer separation than simple distillation.[17]

Experimental Workflow: Fractional Distillation

Caption: Process flow for enrichment by fractional distillation.

Protocol: Fractional Distillation

-

Apparatus Setup: Assemble the fractional distillation apparatus as depicted in the workflow diagram. The thermometer bulb must be positioned just below the arm of the three-way adapter to accurately measure the temperature of the vapor entering the condenser.[14]

-

Insulation: To maintain the temperature gradient, wrap the fractionating column with glass wool or aluminum foil.[18]

-

Heating: Gently and uniformly heat the distilling flask. The goal is to establish a slow, steady rate of distillation. A ring of condensate should be observed slowly rising up the column.[14] If the column floods (fills with liquid), reduce the heating rate.[18]

-

Fraction Collection: Collect the distillate in separate, labeled receiving flasks. Record the temperature range for each fraction collected. Discard the initial low-boiling "forerun" fraction.

-

Target Fraction: Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound at the operating pressure.

-

Analysis: Analyze each fraction using an analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and identify the fraction most enriched with the target compound.

High-Purity Isolation via Column Chromatography

Column chromatography is a powerful and widely used technique for purifying individual compounds from a mixture.[19][20] For this compound, normal-phase chromatography using silica gel is highly effective.[21]

Causality Behind the Method: The separation is based on the principle of differential adsorption.[19] The stationary phase (silica gel) is highly polar. A non-polar or moderately polar mobile phase (eluent) is passed through the column. Non-polar compounds in the mixture have weak interactions with the silica gel and elute quickly. More polar compounds, like the ketone this compound, interact more strongly and are retained longer, thus eluting later. By carefully selecting the mobile phase, a fine separation can be achieved.

Protocol: Silica Gel Column Chromatography

-

Column Preparation:

-

Select a glass column of appropriate size for the amount of sample to be purified.

-

Place a small plug of glass wool at the bottom of the column.

-

Prepare a slurry of silica gel (60-200 mesh) in the initial, least polar eluent (e.g., n-hexane).

-

Carefully pour the slurry into the column, allowing the silica to settle into a uniform, packed bed without air bubbles or cracks. Gently tap the column to aid packing.

-

-

Sample Loading:

-

Dissolve the enriched fraction from the distillation (or crude oil) in a minimal amount of the mobile phase.

-

Alternatively, adsorb the sample onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness.

-

Carefully add the sample to the top of the packed column.

-

-

Elution:

-

Begin elution with a non-polar solvent like n-hexane.

-

Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as diethyl ether or ethyl acetate (gradient elution). A literature-reported isocratic elution uses 27% diethyl ether in n-hexane.[21]

-

Maintain a constant flow rate.

-

-

Fraction Collection:

-

Collect the eluate in a series of numbered test tubes or flasks.

-

-

Analysis (TLC):

-

Monitor the separation by spotting aliquots from the collected fractions onto Thin-Layer Chromatography (TLC) plates.

-

Visualize the spots under UV light or by staining.

-

Combine the fractions that contain the pure target compound.

-

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the isolated this compound.

Alternative High-Purity Method: Preparative Gas Chromatography (Prep-GC)

For obtaining ultra-pure samples of volatile compounds, particularly for structural elucidation (e.g., NMR) or as analytical standards, preparative gas chromatography is an unparalleled technique.[22][23]

Causality Behind the Method: Prep-GC operates on the same principles as analytical GC but is scaled up to handle larger sample volumes.[24] The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the compound's boiling point and affinity for the stationary phase. A splitting system directs a small portion of the eluate to a detector while the majority is sent to a collection trap, allowing for the isolation of individual peaks.[25]

Part 3: Analytical Verification and Quantification

Isolation is incomplete without rigorous verification of purity and identity. A multi-technique approach ensures the trustworthiness of the final product.

| Technique | Principle | Application for this compound |

| GC-MS | Separates volatile compounds (GC) and identifies them based on their mass-to-charge ratio and fragmentation pattern (MS). | Primary tool for confirming the identity (via mass spectrum library matching) and assessing the purity (via peak area %) of the isolated compound. |

| HPLC-DAD | Separates compounds based on their interaction with a stationary phase (HPLC) and detects them via their UV-Vis absorbance spectrum (DAD). | Useful for quantification against a certified reference standard. Offers an orthogonal check on purity compared to GC.[26][27] |

| NMR | Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure, including the carbon-hydrogen framework. | Unambiguously confirms the structure of the isolated compound. ¹H and ¹³C NMR spectra serve as a definitive fingerprint.[25] |

Conclusion: A Pathway to Purity

The successful isolation of this compound from essential oils is a systematic process that leverages the compound's unique physicochemical properties. The workflow presented here—from steam distillation of raw plant material to enrichment by fractional distillation and final purification via column chromatography—provides a robust and logical pathway. Each step is chosen for a specific purpose, ensuring that the final product is not only isolated but also validated to a high degree of scientific integrity. This guide equips researchers with the foundational knowledge and practical protocols necessary to confidently produce high-purity this compound for advanced research and development applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 439696, this compound. Retrieved from [Link].

-

ResearchGate (2005). Monoterpene Metabolism. Cloning, Expression, and Characterization of (-)-Isopiperitenol/(-)-Carveol Dehydrogenase of Peppermint and Spearmint. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79036, Isopiperitenone. Retrieved from [Link].

-

Scent.vn (n.d.). Isopiperitenone (CAS 529-01-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link].

-

Božović, M., Pirolli, A., & Ragno, R. (2015). Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry. Molecules, 20(5), 8605-8633. Retrieved from [Link].

-

University of Rochester, Department of Chemistry (n.d.). Purification: Fractional Distillation. Retrieved from [Link].

-

Distillique (2022). Essential Oil Extraction through Steam Distillation. Retrieved from [Link].

-

New Directions Aromatics (2017). A Comprehensive Guide to Essential Oil Extraction Methods. Retrieved from [Link].

-

TNAU Agritech Portal (n.d.). Extraction Methods of Natural Essential Oils. Retrieved from [Link].

-

IIP Series (2024). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. Retrieved from [Link].

-